1-Nitroethylbenzene

Descripción general

Descripción

1-Nitroethylbenzene, also known as (1-Nitroethyl)benzene, is a chemical compound used in industrial and scientific research . It has the molecular formula C8H9NO2 .

Synthesis Analysis

The synthesis of 1-Nitroethylbenzene could involve electrophilic aromatic substitution reactions . The exact method would depend on the specific requirements of the synthesis process.

Molecular Structure Analysis

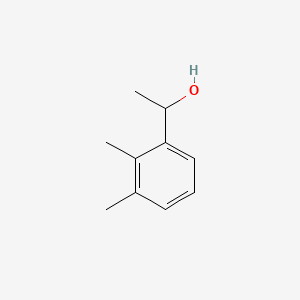

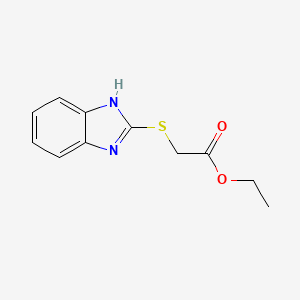

The molecular structure of 1-Nitroethylbenzene consists of a benzene ring with an ethyl group and a nitro group attached to it . The molecular weight is 151.1626 .

Chemical Reactions Analysis

In alkylbenzenes like 1-Nitroethylbenzene, the carbon atom attached to the aromatic ring is particularly reactive . Reactions occurring at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .

Physical And Chemical Properties Analysis

1-Nitroethylbenzene has a boiling point of 228.0±9.0 °C at 760 mmHg . Its melting point is 9.5-10.5 °C . The density is 1.1±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Photophysics and Photochemistry of Nitrobenzene

Nitrobenzene, a related compound to 1-Nitroethylbenzene, exhibits complex photophysics and photochemistry. Studies using CASPT2//CASSCF computations revealed insights into the decay paths of nitrobenzene following UV absorption. These findings are essential in understanding the photodegradation of nitrobenzene and its derivatives, including 1-Nitroethylbenzene (Giussani & Worth, 2017).

Synthesis of 1H-Indazoles

Nitrosobenzenes, closely related to nitrobenzene derivatives, have been utilized as aminating agents for synthesizing 1H-indazoles. This process involves rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, demonstrating the utility of nitroaromatic compounds in complex organic syntheses (Wang & Li, 2016).

Environmental Remediation

Nitrobenzene, an environmental pollutant, has been the subject of studies exploring its reduction in wastewater. For instance, zerovalent iron (Fe0) has been effectively used for reducing nitrobenzene to aniline, a less harmful compound. This research is vital for developing strategies to remove toxic chemicals like 1-Nitroethylbenzene from industrial wastewater (Mantha, Taylor, Biswas, & Bewtra, 2001).

Electrochemical Sensing

Nitrobenzene's detection and degradation have been a focus due to its toxicity and environmental impact. Studies have developed methods for the electrochemical determination and photodegradation of nitrobenzene, highlighting the potential for similar approaches to be applied to 1-Nitroethylbenzene and related compounds (Kubendhiran et al., 2017).

Wetland Remediation Techniques

In research on removing nitrobenzene from wastewater, vertical flow constructed wetlands were used, offering insights into substrate optimization for maximum removal efficiency. This approach can be applied to similar compounds like 1-Nitroethylbenzene, showcasing innovative environmental remediation techniques (Nawaz et al., 2019).

Coordination Polymer for Detection and Photodegradation

A novel Ag(i)-calix[4]arene coordination polymer was synthesized for sensitive detection and efficient photodegradation of nitrobenzene in water. This study underscores the potential of coordination polymers in detecting and degrading nitroaromatic compounds like 1-Nitroethylbenzene (Liu et al., 2016).

Electrochemical Treatment Techniques

The electrochemical treatment of nitrobenzene, using catalysts like Fe2+ and Cu2+, has been explored. This study provides valuable insights into methods that could potentially be adapted for the treatment of 1-Nitroethylbenzene and similar compounds (Brillas et al., 2004).

Bioelectrochemical Systems

The conversion of nitrobenzene to aniline, a less toxic product, has been investigated using bioelectrochemical systems with a microbially catalyzed cathode. This approach offers a promising avenue for the environmentally friendly treatment of nitroaromatic pollutants like 1-Nitroethylbenzene (Wang et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 1-Nitroethylbenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

1-Nitroethylbenzene interacts with its targets through a process known as nitration . Nitration occurs when one or more of the hydrogen atoms on the benzene ring is replaced by a nitro group, NO2 . This interaction results in the formation of a new compound with altered properties .

Biochemical Pathways

The nitration of benzene, facilitated by 1-Nitroethylbenzene, is a part of the broader electrophilic aromatic substitution reactions in organic chemistry . This process affects the biochemical pathways by introducing a nitro group to the benzene ring, which can significantly alter the properties and reactivity of the original compound .

Pharmacokinetics

It’s known that the compound has a molecular weight of 15116, and its physical properties such as boiling point (172-174 °C), melting point (-13–10 °C), and density (1127 g/mL at 25 °C) can influence its bioavailability .

Result of Action

The introduction of a nitro group to the benzene ring by 1-Nitroethylbenzene results in the formation of a new compound with different properties . This can lead to various molecular and cellular effects, depending on the specific compound and the context in which it is used .

Action Environment

The action, efficacy, and stability of 1-Nitroethylbenzene can be influenced by various environmental factors. For instance, the temperature needs to be controlled during the nitration process to prevent more than one nitro group from being substituted . Furthermore, the compound’s stability and reactivity can be affected by factors such as pH, presence of other chemicals, and storage conditions .

Safety and Hazards

Safety measures for handling 1-Nitroethylbenzene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

1-nitroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOVHPKYFFGKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901767 | |

| Record name | NoName_909 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7214-61-1 | |

| Record name | 1-Nitroethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)

![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)